molecular formula C10H16N2.1/2C2H2O4 B213103 4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid CAS No. 62637-92-7

4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid

Cat. No.: B213103
CAS No.: 62637-92-7
M. Wt: 418.5 g/mol
InChI Key: JJEXNPALAITIMN-UHFFFAOYSA-N
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Description

4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid is an organic compound consisting of two benzene rings linked by a nitrogen atom and two ethyl groups, with an ethanedioate group attached to the nitrogen. It is a colorless solid used in the synthesis of various organic compounds and as a cross-linking agent in polymer chemistry. Additionally, it serves as a corrosion inhibitor and a flame retardant.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid can be synthesized from N,N-diethylbenzene-1,4-diamine and oxalic acid. The reaction typically involves mixing the diamine with oxalic acid in a suitable solvent, followed by crystallization to obtain the ethanedioate salt.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes precise control of reaction conditions such as temperature, solvent choice, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions typically involve the use of electrophiles like halogens or nitro groups in the presence of catalysts.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of benzodiazepines and other organic compounds.

    Biology: Studied for its potential biological activities, including anti-anxiety and sedative effects.

    Medicine: Plays a role in the development of pharmaceuticals, particularly in medicinal chemistry.

    Industry: Utilized as a corrosion inhibitor, flame retardant, and cross-linking agent in polymer chemistry.

Mechanism of Action

The mechanism of action of 4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid involves its interaction with molecular targets such as oxidants. It acts as an analytical reagent by targeting various oxidants present in water, leading to the formation of detectable products. The compound’s derivatives also interact with biological pathways, contributing to their biological activities.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-p-phenylenediamine: Similar structure but without the ethanedioate group.

    N,N-Dimethyl-1,4-benzenediamine: Similar structure with dimethyl groups instead of diethyl groups.

Uniqueness

4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid is unique due to the presence of the ethanedioate group, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns.

Properties

IUPAC Name

4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H16N2.C2H2O4/c2*1-3-12(4-2)10-7-5-9(11)6-8-10;3-1(4)2(5)6/h2*5-8H,3-4,11H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEXNPALAITIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N.CCN(CC)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93-05-0 (Parent)
Record name N,N-Diethyl-p-phenylenediamine hemioxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0069597
Record name Bis(N,N-diethylbenzene-p-diamine) oxalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62637-92-7
Record name N,N-Diethyl-p-phenylenediamine hemioxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (2:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(N,N-diethylbenzene-p-diamine) oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(N,N-diethylbenzene-p-diamine) oxalate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N,N-DIETHYL-P-PHENYLENEDIAMINE HEMIOXALATE
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